Structural and Mechanistic Profiling of (R)-Ethyl 2-Amino-4-phenylbutanoate in Advanced Asymmetric Synthesis
Structural and Mechanistic Profiling of (R)-Ethyl 2-Amino-4-phenylbutanoate in Advanced Asymmetric Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern peptidomimetic drug design and asymmetric catalysis, unnatural amino acid derivatives serve as foundational chiral building blocks. (R)-ethyl 2-amino-4-phenylbutanoate (often utilized as its hydrochloride salt, D-homophenylalanine ethyl ester) is a premier example of such a scaffold[1]. While its (S)-enantiomer is ubiquitously recognized as a critical intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Enalapril and Ramipril[2][3], the (R)-enantiomer holds distinct, high-value utility. It is extensively deployed in the synthesis of chiral ligands (e.g., Pybox ligands for transition-metal catalysis)[4], the engineering of proteolytic-resistant peptides[5], and as a critical reference standard for chiral impurity profiling in pharmaceutical manufacturing[6].
This technical guide dissects the chemical architecture, mechanistic utility, and self-validating laboratory protocols associated with (R)-ethyl 2-amino-4-phenylbutanoate, providing actionable insights for advanced R&D applications.
Chemical Architecture & Stereochemical Imperatives
The molecule is an ethyl ester derivative of D-homophenylalanine. The esterification of the carboxylic acid functionally masks the acidic moiety, enhancing the molecule's solubility in organic solvents and preventing zwitterion formation. This modification is critical for downstream nucleophilic substitutions or reductions without requiring transient protection strategies.
Stereochemically, the (R)-configuration at the alpha-carbon dictates its spatial interactions. In biological systems, incorporating this D-amino acid analog into peptide sequences introduces a steric "kink" that effectively evades endogenous proteases, thereby dramatically increasing the half-life of peptide-based therapeutics[7][8].
Quantitative Physicochemical Profile
The following table summarizes the critical physicochemical parameters of the hydrochloride salt, which is the most stable and commercially prevalent form[1][9].
| Property | Value | Method / Condition |
| Chemical Name | (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride | IUPAC Nomenclature |
| CAS Number | 90940-54-8 | Chemical Abstracts Service |
| Molecular Formula | C12H18ClNO2 | Elemental Analysis |
| Molecular Weight | 243.73 g/mol | Computed |
| Optical Activity ([α]D) | -38.0 ± 2.0° | c = 1 in H2O, 20°C |
| SMILES String | Cl.CCOC(=O)CCc1ccccc1 | Cheminformatics |
| Hydrogen Bond Donors | 2 | Computed |
Mechanistic Utility in Ligand Design and Asymmetric Catalysis
Beyond peptide synthesis, (R)-ethyl 2-amino-4-phenylbutanoate is a vital precursor in organometallic chemistry. Specifically, it is reduced to (R)-2-amino-4-phenylbutan-1-ol, which is subsequently condensed with 2,6-pyridinedicarbonitrile to yield highly selective chiral Pybox ligands[4]. These ligands are instrumental in nickel-catalyzed asymmetric Negishi cross-couplings.
The causality behind selecting this specific homophenylalanine derivative lies in its extended aliphatic side chain (two methylenes between the alpha-carbon and the phenyl ring). This extension provides a highly specific steric bulk that optimizes the chiral pocket of the metal catalyst, inducing superior enantiomeric excess (ee) in the final coupled products compared to standard phenylalanine derivatives.
Caption: Synthetic pathway from (R)-ester to chiral Pybox ligand for asymmetric catalysis.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. A procedure is only robust if it contains built-in checkpoints that prevent the propagation of errors. Below are two critical protocols involving this compound.
Protocol: Non-Racemizing Reduction to (R)-2-Amino-4-phenylbutan-1-ol
The reduction of the ester to a primary alcohol using Lithium Aluminum Hydride (LiAlH4) is a standard transformation[4]. However, the primary failure mode in this reaction is the formation of intractable aluminum emulsions during the quench, which traps the water-soluble amino alcohol product. We utilize the Fieser Workup , a self-validating step that ensures complete precipitation of aluminum salts.
Step-by-Step Methodology:
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Preparation: Suspend LiAlH4 (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C.
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Addition: Dissolve (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride in anhydrous THF. Add dropwise to the LiAlH4 suspension to control the exothermic evolution of hydrogen gas.
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Reaction: Heat the mixture to reflux for 24 hours.
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In-Process Control (IPC): Remove a 0.1 mL aliquot, quench with EtOAc, and run TLC (EtOAc:Hexanes 1:1). Validation: The disappearance of the high-Rf ester spot confirms reaction completion. Do not proceed to quenching until this is validated.
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Self-Validating Quench (Fieser Method): Cool the flask to 0 °C. For every x grams of LiAlH4 used, sequentially add:
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x mL of distilled H2O (dropwise).
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x mL of 15% aqueous NaOH.
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3x mL of distilled H2O.
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Filtration & Isolation: Stir vigorously for 30 minutes. Validation: The solution will transition from a gray sludge to a crisp, white, granular precipitate. If the precipitate is gelatinous, the water ratio was incorrect. Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to yield the pure amino alcohol[4].
Protocol: Chiral HPLC Validation for Enantiomeric Excess
When using (R)-ethyl 2-amino-4-phenylbutanoate as a reference standard for chiral impurity profiling of ACE inhibitor precursors, the analytical method must prove its ability to discriminate between the (R) and (S) enantiomers[6].
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg/mL of the racemic mixture (for system suitability) and the pure (R)-enantiomer batch in the mobile phase (e.g., Hexane/Isopropanol 90:10 with 0.1% Diethylamine to suppress peak tailing of the amine).
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Column Selection: Utilize an amylose or cellulose-based chiral stationary phase (e.g., Chiralcel OD-H). The causality here relies on the chiral grooves of the polysaccharide interacting differently with the spatial orientation of the D- vs. L-homophenylalanine side chains.
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System Suitability Test (SST): Inject the racemic mixture.
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Validation Check: Calculate the resolution ( Rs ) between the two peaks. The system is only validated for use if Rs>2.0 . If Rs<2.0 , the mobile phase polarity or column temperature must be adjusted.
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Quantification: Inject the sample batch. Calculate the enantiomeric excess (ee%) based on the integrated peak areas.
Caption: Self-validating chiral HPLC workflow for enantiomeric purity determination.
Conclusion
(R)-ethyl 2-amino-4-phenylbutanoate is far more than a mere synthetic intermediate; it is a highly specialized chiral vector. Whether utilized to impart proteolytic resistance in novel peptide therapeutics or to construct the precise steric environment of a Pybox ligand for transition-metal catalysis, its structural integrity is paramount. By adhering to self-validating synthetic and analytical protocols, researchers can ensure that the stereochemical fidelity of this D-homophenylalanine derivative is maintained throughout complex developmental pipelines.
References
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National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 12935373, (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride." NIH.[Link]
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Organic Syntheses. "Working with Hazardous Chemicals - D-Homophenylalanine ethyl ester hydrochloride." Org. Synth. 2010, 87, 310-316.[Link]
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ResearchGate. "A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid." Scientific Publications.[Link]
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ACS Catalysis. "Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines." American Chemical Society.[Link]
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